(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
CAS No.: 76784-95-7
Cat. No.: VC2520420
Molecular Formula: C9H12O6
Molecular Weight: 216.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76784-95-7 |
|---|---|
| Molecular Formula | C9H12O6 |
| Molecular Weight | 216.19 g/mol |
| IUPAC Name | (1R,2S,4S)-cyclohexane-1,2,4-tricarboxylic acid |
| Standard InChI | InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m0/s1 |
| Standard InChI Key | WTNDADANUZETTI-JKUQZMGJSA-N |
| Isomeric SMILES | C1C[C@H]([C@H](C[C@H]1C(=O)O)C(=O)O)C(=O)O |
| SMILES | C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O |
| Canonical SMILES | C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O |
Introduction
Chemical Properties and Structure
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid possesses a distinctive molecular structure that determines its chemical behavior and applications. Understanding these properties is essential for appreciating its utility in various chemical and pharmaceutical contexts.
Molecular Composition and Structure
The compound has a molecular formula of C9H12O6 and a molecular weight of 216.19 g/mol. Its structure consists of a cyclohexane ring with three carboxylic acid groups (-COOH) attached at positions 1, 2, and 4. The "alpha" designation in the name refers to the stereochemical orientation of these groups, indicating they are all positioned on the same side of the cyclohexane ring (cis configuration) .
The IUPAC name (1S,2R,4R)-cyclohexane-1,2,4-tricarboxylic acid provides a more precise description of the absolute stereochemistry at each position. This stereochemical arrangement is crucial for the compound's biological activity and chemical reactivity .
Structural Representations
Several standardized notation systems are used to represent the structure of this compound:
| Representation Type | Notation |
|---|---|
| SMILES | C1CC@@HC(=O)O |
| InChI | InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m1/s1 |
| InChIKey | WTNDADANUZETTI-NGJCXOISSA-N |
These representations provide standardized ways to encode the compound's structure for database entries and computational chemistry applications .
Physical Properties
The physical properties of (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid influence its handling, storage, and applications in various contexts. A comprehensive understanding of these properties is essential for researchers and industrial users.
Basic Physical Characteristics
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid typically appears as a white powder or crystalline solid. Its physical state and appearance make it convenient for handling and storage in laboratory and industrial settings .
Other Physical Parameters
Additional physical parameters that characterize this compound include:
| Property | Value | Source |
|---|---|---|
| Density | 1.509±0.06 g/cm³ (20 °C, 760 Torr) | |
| Form | Powder to crystal | |
| Color | White | |
| Solubility | Soluble in methanol | |
| pKa | 3.72±0.47 (Predicted) |
The compound's solubility in methanol indicates its moderate polarity, which is consistent with the presence of three carboxylic acid groups. This property is valuable for certain extraction and purification processes .
Synthesis and Preparation
The synthesis of (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid involves specific chemical processes that ensure the correct stereochemical configuration of the final product. Understanding these synthetic pathways is crucial for researchers and manufacturers.
Primary Synthetic Route
The most common synthetic pathway for (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid involves the hydrogenation of trimellitic acid. This process typically follows these steps:
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Preparation of trimellitic acid by hydrolyzing trimellitic anhydride
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Hydrogenation of trimellitic acid using molecular hydrogen and an appropriate catalyst
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Purification to isolate the desired stereoisomer
The hydrogenation process requires careful control to ensure high yields of the cis, cis, cis isomer (the 1alpha, 2alpha, 4alpha configuration). This typically involves the use of transition metal catalysts deposited on carbon supports with high surface areas.
Alternative Synthetic Approach
An alternative method involves the hydrolysis and reduction of trimethyl trimellitate. This approach may offer advantages in certain manufacturing contexts, potentially providing a more direct route to the target compound under specific conditions .
Stereochemical Considerations
The stereochemical control during synthesis is crucial to ensure the correct configuration at positions 1, 2, and 4 of the cyclohexane ring. The catalyst choice, reaction conditions, and purification methods all play important roles in determining the stereochemical outcome of the synthesis. The cis orientation of the three carboxylic acid groups is essential for the compound's biological activity and other applications .
Applications in Medicinal Chemistry
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid has demonstrated significant applications in pharmaceutical research and medicinal chemistry, particularly related to blood clotting processes.
Antiplasmin Activity
One of the most notable applications of this compound is its use as an antiplasmin drug. It functions by inhibiting plasmin activity, which is an enzyme involved in dissolving blood clots. This inhibitory effect can be valuable in managing bleeding disorders and enhancing clot stability during surgical procedures .
The specific stereochemical configuration of the carboxylic acid groups appears to play a crucial role in the compound's interaction with the plasmin enzyme, highlighting the importance of stereochemistry in its biological activity.
Chemical Reactivity
The chemical behavior of (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is largely dictated by its three carboxylic acid functional groups, which provide multiple sites for chemical transformations.
Typical Reactions of Carboxylic Acids
Like other carboxylic acids, (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid can participate in various chemical reactions, including:
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Esterification: Reaction with alcohols to form esters
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Anhydride formation: Dehydration reactions between carboxylic acid groups
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Salt formation: Reaction with bases to form carboxylate salts
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Reduction: Conversion to alcohols or aldehydes
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Amide formation: Reaction with amines
These reactions are significant in organic synthesis and materials science, providing pathways to create derivatives with modified properties and functions.
Derivative Formation
The compound can be used to form derivatives with different properties through esterification reactions. Additionally, its anhydride form is useful in preparing polymeric molecules such as polyamide/imides. These derivatives may exhibit altered solubility, reactivity, and biological properties compared to the parent compound.
Stability and Reactivity Considerations
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents. This chemical incompatibility should be considered when designing synthetic procedures or formulations involving this compound .
| Supplier | Catalog Number | Package Sizes | Restrictions |
|---|---|---|---|
| TCI America | C2062 | 5g, 25g | Professional use only |
These commercial sources typically provide the compound with high purity suitable for research and development applications .
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